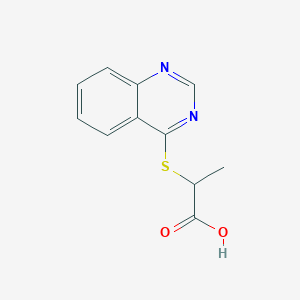![molecular formula C9H9ClN2OS B493912 2-氯甲基-6-乙基-3H-噻吩并[2,3-d]嘧啶-4-酮 CAS No. 91225-68-2](/img/structure/B493912.png)
2-氯甲基-6-乙基-3H-噻吩并[2,3-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
科学研究应用
2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one is the E3 ubiquitin ligase TRIM25 expressed in tumor cells . TRIM25 plays a crucial role in the ubiquitination and degradation of GPX4, a key enzyme in the prevention of ferroptosis, a form of regulated cell death .
Mode of Action
2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one acts as a ferroptosis inducer . It selectively interacts with a specific structural domain of TRIM25, leading to the ubiquitination and degradation of GPX4 . This process results in the induction of ferroptosis in cancer cells .
Biochemical Pathways
The compound’s action affects the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides . The degradation of GPX4, an enzyme that reduces lipid peroxides, leads to the accumulation of these harmful compounds, triggering ferroptosis .
Result of Action
The result of the compound’s action is the induction of ferroptosis in cancer cells . By degrading GPX4, the compound allows for the accumulation of lipid peroxides, leading to cell death . This makes 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one a potential antitumor agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with ethyl acetoacetate, followed by chloromethylation. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization and chloromethylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial process more sustainable .
化学反应分析
Types of Reactions
2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The thienopyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a pyrrole ring fused to the pyrimidine core instead of a thiophene ring.
Uniqueness
2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the chloromethyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
属性
IUPAC Name |
2-(chloromethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3H,2,4H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBIRTSAZOYXAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B493834.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B493835.png)
![2-benzyl-1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493836.png)
![9-[2-(4-ethoxyphenoxy)ethyl]-8-[(2-phenoxyethyl)sulfanyl]-9H-purin-6-amine](/img/structure/B493838.png)
![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole](/img/structure/B493842.png)
![6-amino-9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B493844.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(ethylsulfonyl)-1H-benzimidazole](/img/structure/B493845.png)
![1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE](/img/structure/B493846.png)
![(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid](/img/structure/B493849.png)
![2-[(6-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B493850.png)
![3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B493852.png)
![2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B493854.png)
